1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride - 1246738-35-1

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

Catalog Number: EVT-1813238
CAS Number: 1246738-35-1
Molecular Formula: C19H23ClN4O
Molecular Weight: 358.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a substituted quinazolinone compound. Quinazolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. [] These compounds are often investigated for their potential as therapeutic agents in various fields.

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound was crystallized as the hydrochloride salt, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride. []

Relevance: This compound shares a similar core structure with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, particularly the piperazin-1-yl substituent and the tetrahydroquinolin-2(1H)-one ring system. The primary difference lies in the presence of a phenylpyridinylmethyl group attached to the piperazine ring instead of a benzyl group. []

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate

Compound Description: This compound is a fluorinated analog of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. []

Relevance: This compound is structurally similar to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride due to the shared core structure of a piperazin-1-yl substituent and the tetrahydroquinolin-2(1H)-one ring system. It differs from the target compound by having a fluorinated phenylpyridinylmethyl group attached to the piperazine ring instead of a benzyl group. []

2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride (1)

Compound Description: This compound was used as a starting material for the synthesis of 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride via catalytic hydrogenation. The effect of solvents, temperature, catalyst loading, hydrogen partial pressure, and concentration of (1) on the hydrogenation process were investigated. [, ]

Relevance: Although not sharing a direct core structure with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, this compound contains a benzyl group and a nitrogen-containing heterocycle, highlighting the potential importance of these structural elements in pharmaceutical compounds. [, ]

2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride (2)

Compound Description: This compound is the product of the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride (1). Studies aimed at optimizing the catalyst and reaction conditions for its synthesis explored factors like agitation speed, catalyst loading, solvent, temperature, hydrogen pressure, and catalyst reusability. [, ]

Relevance: Similar to 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, this compound showcases the presence of a benzyl group and a nitrogen-containing heterocycle (piperidine), further emphasizing the relevance of these moieties in drug development. Although not structurally identical to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, the shared presence of a benzyl group and a nitrogen-containing heterocycle suggests potential similarities in their biological activities or pharmacological properties. [, ]

3-(2-chloro-benzyl)-7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

Compound Description: The crystal structure of this compound was analyzed. []

Relevance: This compound is directly related to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride through the presence of the core quinazolinone structure and the piperazin-1-yl substituent. The main variations are the presence of two 2-chlorobenzyl groups, one at the 3-position of the quinazolinone ring and another on the piperazine ring, along with the addition of three fluorine atoms on the quinazolinone ring. []

3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-dione

Compound Description: This class of compounds, specifically 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (5a), was synthesized via a ring transformation reaction from 2-ethoxy-4H-3,1-benzoxazin-4-ones and cysteamine. These compounds were evaluated for antiviral activity in vitro, showing significant activity against vaccinia, herpes simplex virus type 1, and influenza A virus. []

Relevance: While lacking the piperazinyl moiety found in 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, these compounds share the fundamental quinazoline-2,4(1H,3H)-dione core structure. This structural similarity suggests potential shared pathways for synthesis or even a potential overlap in their biological activity, particularly within the realm of antiviral activity. []

Bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane

Compound Description: This class of compounds, synthesized from N-(sulfonyloxy)phtalimide derivatives and cystamine or homocystamine, exhibits antiviral activity. []

Relevance: These compounds contain the same quinazoline-2,4(1H,3H)-dione core structure as 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, although they lack the piperazinyl group and feature a disulfane bridge connecting two quinazolinone units. This structural relationship highlights the importance of the quinazolinone scaffold in medicinal chemistry, particularly for antiviral drug development. []

4-cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-N-pyridin-2-yl-benzamide hydrochloride

Compound Description: This compound exists in both crystalline and amorphous forms. The crystalline form is characterized by specific peaks in its powder X-ray diffraction pattern and is substantially free of hydrocarbon solvents. []

Relevance: This compound features a piperazin-1-yl group, similar to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, emphasizing the frequent use of this structural feature in pharmaceuticals. Although the core structures are different, the shared piperazine moiety suggests possible similarities in their interaction with biological targets or in their pharmacokinetic properties. []

2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Compound Description: The crystal structure of this saccharin derivative has been reported. []

Relevance: This compound, while possessing a distinct core structure compared to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, shares the presence of a piperazin-1-yl moiety. This shared structural element suggests a potential for similar pharmacological activity or interaction with specific biological targets. []

2-thiophen-2-ylmethylene-2,3,4,9-tetrahydro-carbazol-1-one

Compound Description: This compound is synthesized via a microwave-assisted aldol condensation reaction of 1-oxo-1,2,3,4-tetrahydrocarbazoles with thiophene-2-carbaldehyde. []

Relevance: This compound belongs to the tetrahydrocarbazole class, while 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride belongs to the tetrahydroquinazolinone class. Both classes share a similar structural motif, with a fused six-membered ring and a nitrogen-containing heterocycle. This structural similarity may translate to commonalities in their pharmacological properties or interactions with biological systems. []

3-thiophen-2-yl-4,5-dihydro-10H-2-oxa-1,10-diaza-cyclopenta[a]carbazole

Compound Description: This compound is synthesized by reacting 2-thiophen-2-ylmethylene-2,3,4,9-tetrahydro-carbazol-1-one with hydroxylamine hydrochloride. []

Relevance: This compound is also a tetrahydrocarbazole derivative, like 2-thiophen-2-ylmethylene-2,3,4,9-tetrahydro-carbazol-1-one, and therefore shares a structural resemblance with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride by analogy. The shared structural motif of a fused six-membered ring and a nitrogen-containing heterocycle between the two compound classes suggests potential similarities in their biological effects or their interactions with biological targets. []

3-thiophen-2-yl-2,4,5,10-tetrahydro-1,2,10-triaza-cyclopenta[a]carbazole

Compound Description: This compound is synthesized from 2-thiophen-2-ylmethylene-2,3,4,9-tetrahydro-carbazol-1-one by reacting it with hydrazine hydrate in ethanol. []

Relevance: Like the previous two compounds, this molecule is also a tetrahydrocarbazole derivative. The structural similarity between the tetrahydrocarbazole class and the tetrahydroquinazolinone class of 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, due to the shared fused six-membered ring and nitrogen-containing heterocycle motif, suggests potential commonalities in their biological or chemical behavior. []

2-amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound is a key intermediate in the synthesis of pemetrexed disodium. Its preparation involves a multi-step process, including reactions with monomethyl malonate chloride, ammonium chloride, 1-bromo-2-butoxy ene, 4-bromo-1,2-dimethoxybenzene, Mn(OAc)2, Cu(OAc)2, P2S5, and guanidine hydrochloride. []

Relevance: Although this compound has a different core structure compared to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, it features a benzyl group and a nitrogen-containing heterocycle, suggesting a possible shared interest in studying their potential as pharmaceutical agents. []

trans-2-benzyl-3-(1-methyl-1H-pyrrol-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolin-1-ones

Compound Description: These compounds, incorporating a fragment of pharmacological interest, were synthesized by transforming the carboxylic group of trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid into cyclic amino-methyl groups. []

Relevance: This class of compounds shares a benzyl substituent with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. The presence of a benzyl group, often used to modulate lipophilicity and other pharmacokinetic properties, suggests potential similarities in their pharmacological profile or interaction with biological targets. []

trans-2-benzyl-3-(1-methyl-1H-pyrrol-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds are prepared by reducing trans-2-benzyl-3-(1-methyl-1H-pyrrol-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolin-1-ones. []

Relevance: Sharing the benzyl group with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride and closely related to the tetrahydroisoquinolin-1-ones, these tetrahydroisoquinolines likely possess similar biological activity or binding affinities. The benzyl group could contribute to comparable pharmacokinetic profiles. []

Relevance: While possessing a distinct core structure compared to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, this compound prominently features a piperazin-1-yl moiety. This shared structural element hints at the possibility of similar pharmacological properties, particularly in their interaction with biological targets or their influence on neurotransmitter levels. []

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone Derivatives

Compound Description: This class of compounds, synthesized by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, exhibits moderate to good in vitro antibacterial activity. []

Relevance: These derivatives share the piperazin-1-yl group with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, suggesting a potential for similar interactions with biological targets or shared mechanisms of action. Although they have a different core structure, the presence of the piperazine moiety and the demonstrated antibacterial activity highlights the importance of this functional group in medicinal chemistry. []

5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one Derivatives

Compound Description: This class of compounds was synthesized using a multi-step process involving Biginelli reaction, semicarbazide hydrochloride, concentrated sulfuric acid, aromatic aldehydes, monochloroacetyl chloride, and triethylamine. The compounds were characterized based on spectral data and screened for their antioxidant activity. []

Relevance: While structurally different from 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, the focus on antioxidant activity in these compounds highlights a broader interest in exploring various pharmacological activities of heterocyclic compounds, including those related to the target compound. []

1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)

Compound Description: This compound is a potent acetylcholinesterase (AChE) inhibitor, showing 1250 times greater selectivity for AChE than butyrylcholinesterase. It exhibits a longer duration of action than physostigmine in vivo and significantly increases acetylcholine content in the rat cerebral cortex. [, ]

Relevance: This compound shares a similar structural framework with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. Both compounds possess a benzyl group and a nitrogen-containing heterocycle, although the specific heterocycle differs (piperidine vs. piperazine). The shared structural features and the known biological activity of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride might offer insights into the potential pharmacological properties or mechanism of action of the target compound. [, ]

exo-2,3-Dimethoxy-N-(9-phenylmethyl-9-azabicyclo[3.3.1]non-3-yl)benzamide hydrochloride

Compound Description: This compound exhibits decreased antidopaminergic activity compared to tropapride, a potent benzamide analog. It features an intramolecular hydrogen bond between the amide group and one of the methoxy groups on the benzamide ring. The benzyl group is in an axial position relative to the piperidinyl ring. []

Relevance: This compound, although having a different core structure than 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, shares the presence of a benzyl group attached to a nitrogen atom in a cyclic system. This structural similarity suggests the potential for shared pharmacological properties, particularly related to interactions with dopamine receptors. []

5-(4-(4-(5-cyano-3-indolyl)butyl)-1-piperazinyl)benzofuran-2-carboxamide hydrochloride Form IV

Compound Description: This compound is synthesized using a specific preparation method yielding a high polymorphic purity Form IV crystal. []

Relevance: Although structurally distinct from 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, this compound shares the presence of a piperazin-1-yl group. This common structural element suggests the potential for similar pharmacokinetic properties or interactions with certain biological targets. []

4-[(5-chloropyridin-2-yl)methoxy]-1-[4-(2-hydroxyethyl)-8-oxa-4-azatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-11-yl]-1,2-dihydropyridin-2-one monohydrochloride (17)

Compound Description: This compound, designed as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, exhibits excellent in vitro parameters, including low hERG inhibition and metabolic clearance. []

Relevance: Although structurally distinct from 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, this compound's development highlights a broader research interest in developing MCHR1 antagonists for the treatment of obesity. This shared focus on targeting specific receptors, even across different chemical classes, suggests a potential for overlapping therapeutic applications or insights into shared mechanisms of action. []

4-[(5-chloropyridin-2-yl)methoxy]-1-(1,2,3,4-tetrahydropyrazino[1,2-a]indol-8-yl)pyridin-2(1H)-one monohydrochloride (23g)

Compound Description: This compound is another MCHR1 antagonist designed with improved in vitro parameters, including low hERG inhibition and metabolic clearance. []

Relevance: Like compound 17, this compound, despite a different core structure, shares the research focus on developing MCHR1 antagonists with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. This common research goal, even across different chemical classes, suggests the potential for shared insights into receptor targeting strategies or potential overlapping therapeutic applications. []

Compound Description: This class of compounds has an affinity for vasopressin and/or oxytocin receptors and can act as agonists or antagonists. []

Relevance: While structurally different from 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, these compounds exemplify the pharmacological relevance of nitrogen-containing heterocyclic compounds in targeting specific receptors, offering a broader context for understanding the potential therapeutic applications of compounds related to the target compound. []

N-[2-([1,2,4]oxadiazol-5-yl)cyclohexen-1-yl]formamide oximes

Compound Description: These compounds, formed through an unusual ring cleavage and closure reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride, demonstrate anti-platelet aggregation activity. []

Relevance: Though these compounds lack the core structure of 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, they showcase the diverse pharmacological potential of nitrogen-containing heterocyclic compounds. The observed anti-platelet aggregation activity highlights a distinct biological effect relevant to drug discovery. []

1-[2(3H)-Benzothiazolone-3-yl]propanoylmorpholine

Compound Description: The crystal structure of this compound was analyzed. []

Relevance: This compound, although possessing a different core structure, exemplifies the use of structural analysis to understand the conformational properties of heterocyclic compounds, offering insights that could be applicable to related compounds like 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. []

Vilazodone hydrochloride

Compound Description: Vilazodone hydrochloride is an antidepressant drug synthesized using a scaled-up procedure involving five steps. [, ]

Relevance: While having a different structure, Vilazodone hydrochloride highlights a common interest in developing drugs for treating central nervous system disorders, a research area that might overlap with the potential applications of 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. The shared focus on central nervous system pharmacology, even across different chemical classes, suggests the possibility of common mechanisms of action or shared insights into drug development strategies. [, ]

7-{2-[1-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2-oxopropylidene]hydrazinyl}-4-methyl-2H-chromen-2-one (3n)

Compound Description: This compound demonstrates potent antitumor activity against MCF-7 and K562 cells, with IC50 values of 20.2 and 9.3 µM, respectively. []

Relevance: This compound features a piperazin-1-yl moiety and a benzyl group, similar to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, suggesting potential similarities in their pharmacological properties. Although structurally distinct, the shared presence of these groups and the demonstrated antitumor activity of 3n could provide insight into potential biological activities of the target compound. []

3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives

Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against four human cancer cell lines (MCF-7, PC3, MDA MB231, and Du145). Some compounds, such as 5f and 5k, showed potent activity against MCF-7 cells, while others exhibited cytotoxic effects on PC3 and DU145 cell lines. []

Relevance: These compounds share the piperazin-1-yl and benzyl groups with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. Despite having a different core structure, the presence of these shared groups and their anticancer activity suggest potential similarities in their pharmacological profile and the possibility of the target compound also exhibiting anticancer properties. []

Cariprazine {RGH-188; trans-N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-N′,N′-dimethylurea hydrochloride}

Compound Description: Cariprazine is a novel antipsychotic drug candidate with a higher affinity for dopamine D3 receptors compared to D2 receptors. It exhibits antagonist properties at both D2 and D3 receptors but also displays partial agonist activity at D3 receptors. It also has a high affinity for serotonin 5-HT2B receptors and low affinity for 5-HT2A receptors. []

Relevance: This compound, despite its distinct structure, shares the piperazin-1-yl group with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, highlighting the use of this moiety in developing drugs targeting the central nervous system. While the target compound's pharmacological profile is unknown, Cariprazine's complex interaction with dopamine and serotonin receptors could provide insight into potential targets or mechanisms of action for compounds sharing the piperazin-1-yl group. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel 5-HT1A agonist/5-HT3 antagonist under development for treating irritable bowel syndrome (IBS). Metabolism studies in human liver microsomes revealed eight metabolites, including hydroxylated, deaminated, and cyclic forms. CYP3A4 was identified as the major enzyme involved in its metabolism. []

Relevance: This compound is directly related to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride as it shares the core quinazolin-4(3H)-one structure and the piperazin-1-yl substituent. The key difference lies in the elongated butyl chain connecting the piperazine to the quinazolinone and the presence of a quinolinyl group attached to the piperazine. The shared core structure and the investigation into TZB-30878's metabolism and interaction with specific cytochrome P450 enzymes could provide valuable information for understanding the potential metabolic pathways and pharmacological properties of the target compound. []

1-(5-methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]propan-1-one hydrochloride (CIBA 1002-Go)

Compound Description: This anti-hypertensive agent significantly reduces catecholamine levels in rat tissues but is less effective in cats compared to guanethidine or reserpine. []

Relevance: This compound, despite a distinct core structure, shares the piperazin-1-yl group with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. This common structural element, coupled with its demonstrated effect on catecholamine levels, suggests a potential for both compounds to interact with similar biological targets or influence neurotransmitter systems. []

1,5-benzothiazepine derivatives

Compound Description: These derivatives were synthesized using benzyl triethylammonium chloride in ethanol and demonstrated anti-inflammatory activity. []

Relevance: Though structurally different from 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, these compounds exemplify the broad pharmacological potential of nitrogen-containing heterocyclic compounds. The observed anti-inflammatory activity highlights a distinct therapeutic area relevant to drug discovery. []

3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one hydrochloride (PF-5)

Compound Description: This compound, a phosphodiesterase 5A (PDE5A) inhibitor, improves functional recovery after stroke in rats. Optimal efficacy is achieved with near-complete PDE5A inhibition starting 24 hours after stroke and continuing for 7 days. PF-5's mechanism of action is hypothesized to involve its effect on vasculature and possibly microglial function. []

Relevance: This compound, though structurally different, shares the piperazin-1-yl group with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, suggesting the potential for similar pharmacokinetic properties or interactions with specific biological targets. Furthermore, the investigation into PF-5's effects on stroke recovery highlights the therapeutic potential of targeting specific enzymes, potentially providing insights into alternative mechanisms of action for related compounds. []

Dexmedetomidine

Compound Description: Dexmedetomidine, an α2-adrenoceptor agonist and anesthetic, can induce both relaxation and contraction in rat mesenteric arteries and aortas depending on the concentration and the presence of functional endothelium. The relaxation effect is mediated by α2A/D-adrenoceptors and involves nitric oxide release from the endothelium, while the contraction is mediated by α2B- and α1-adrenoceptors and involves prostanoids. []

Relevance: While structurally different from 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, the research on Dexmedetomidine's complex effects on vascular tone mediated by different α2-adrenoceptor subtypes underscores the importance of understanding the specific receptor interactions and downstream signaling pathways involved in the pharmacological effects of compounds. This understanding could be crucial in predicting the potential biological activities of the target compound, especially if it exhibits similar receptor interactions. []

Compound Description: These four compounds are high-affinity NOP receptor blockers that exhibit varying effects on constitutively active NOP receptors in rat sympathetic neurons. UFP-101 shows partial agonist activity, while Trap-101, compound 24, and JTC-801 exhibit inverse agonism by reversing the tonic inhibition of Ca2+ currents. []

Relevance: While having different structures, the study of these NOP receptor blockers provides valuable insights into the pharmacological modulation of G protein-coupled receptors, a class to which 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride might belong. Understanding the complex interactions of these blockers with constitutively active receptors and their modulation by factors like Na+ ions could offer valuable information for interpreting the potential pharmacological profile of the target compound, especially if it interacts with similar receptor systems. []

5-Alkyl-6-(substituted benzyl)-2-thiouracils (3a,c)

Compound Description: These compounds serve as precursors for synthesizing a variety of 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones with potential antimicrobial activity. They react with various substituted chloroethylamines and bromoalkylphthalimides to produce the desired pyrimidinone derivatives. []

Relevance: While these compounds are structurally distinct from 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, they highlight the importance of exploring diverse chemical modifications to optimize the antimicrobial activity of heterocyclic compounds. Their use in generating a library of pyrimidinone derivatives demonstrates a strategy that could be applied to synthesize analogs of the target compound for evaluating its potential biological activities. []

4-chloro-5-[3-(4-benzyl-piperazin-1-yl)carbonyl-methoxy-4-methoxybenzyl amino]-3(2H)-pyridazin-3-one / 2-hydrochloride

Compound Description: This pyridazinone hydrochloride compound is prepared using a specific crystallization method in alcoholic solvents or alcohol-ester mixtures in the presence of hydrogen chloride and water. [, ]

Relevance: This compound is directly related to 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride as they both contain the key structural element of a benzyl-piperazinyl moiety. This structural similarity suggests potential similarities in their pharmacological properties or their interactions with biological targets. Additionally, the detailed description of its preparation method could offer insights into potential synthetic strategies for the target compound. [, ]

3-chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride (HBK-5)

Compound Description: This xanthone derivative exhibits antidepressant- and anxiolytic-like activities in mice without causing cognitive or motor deficits at effective doses. []

Relevance: While structurally different from 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, HBK-5 demonstrates the potential of piperazine-containing compounds to exert effects on the central nervous system. This shared focus on central nervous system pharmacology, even across different chemical classes, suggests that the target compound might also possess activities related to mood disorders or anxiety. []

Properties

CAS Number

1246738-35-1

Product Name

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

IUPAC Name

1-benzyl-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride

Molecular Formula

C19H23ClN4O

Molecular Weight

358.9 g/mol

InChI

InChI=1S/C19H22N4O.ClH/c24-19-21-13-16-17(22-11-9-20-10-12-22)7-4-8-18(16)23(19)14-15-5-2-1-3-6-15;/h1-8,20H,9-14H2,(H,21,24);1H

InChI Key

BXJCAUBGVAPJCS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4.Cl

Canonical SMILES

C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.